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molecular formula C13H19NO3 B8366601 (2-Hydroxymethyl-4-methyl-phenyl)-carbamic acid tert-butyl ester

(2-Hydroxymethyl-4-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8366601
M. Wt: 237.29 g/mol
InChI Key: DCSJBHMSTFQOOT-UHFFFAOYSA-N
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Patent
US07723326B2

Procedure details

Compound 16A (6.33 mmol, 1.5 g) was dissolved in 75 mL of CH2Cl2 and then MnO2 (75 mmol, 6.55 g) was added. The black suspension was stirred overnight at r.t. and then filtered through a pad of celite. The celite pad was washed with CH2Cl2 and the combined filtrates were dried over Na2SO4. The solvent was filtered and the solvent was removed in vacuo to yield (2-formyl-4-methyl-phenyl)-carbamic acid tert-butyl ester as yellow thick oil (1.45 g). MS (electrospray): mass calculated for C13H17NO3, 235.12; m/z found 236, [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.55 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=1[CH2:15][OH:16])([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=1[CH:15]=[O:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C)CO)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.55 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The black suspension was stirred overnight at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The celite pad was washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined filtrates were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solvent was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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